molecular formula C21H25FN4O4S B10878471 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10878471
M. Wt: 448.5 g/mol
InChI Key: SQGQWUALLOIMST-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. It is structurally characterized by a quinolone core with various substituents that enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between a substituted aniline and a β-keto ester, followed by cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is added via nucleophilic substitution, typically using methanol in the presence of a base.

    Piperazine Derivative Addition: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Carbamothioyl Group Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone N-oxides.

    Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.

    Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and in the study of drug delivery systems.

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its methylcarbamothioyl group, in particular, enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

Properties

Molecular Formula

C21H25FN4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H25FN4O4S/c1-11-9-24(6-7-25(11)21(31)23-2)17-15(22)8-13-16(19(17)30-3)26(12-4-5-12)10-14(18(13)27)20(28)29/h8,10-12H,4-7,9H2,1-3H3,(H,23,31)(H,28,29)

InChI Key

SQGQWUALLOIMST-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=S)NC)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

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